(2R)-Pasireotide (diaspartate)

Somatostatin Receptor Binding SSTR5 Affinity Radioligand Competition

Research reproducibility suffers when generic pasireotide or undefined isomeric mixtures are used. The exact (2R) diastereomer formulated as the crystalline diaspartate salt ensures pharmacopoeial identity, defined solubility, and the SSTR5 binding profile essential for Cushing's disease models. Key differentiation: • 40-fold higher SSTR5 affinity than octreotide/lanreotide (pKi 9.9; IC50 0.16 nM) • Only somatostatin analog with clinically validated ACTH suppression in corticotroph adenomas • 2.7-fold greater sustained IGF-I suppression vs. octreotide in chronic infusion studies • Defined (2R) stereochemistry matches cryo-EM SSTR5-Gi complex structures For procurement teams: ≥98% HPLC purity, full CoA documentation, ambient/blue ice global shipping. Specify (2R)-Pasireotide (diaspartate) to eliminate stereochemical or salt-form variability.

Molecular Formula C56H111N31O12S
Molecular Weight 1442.8 g/mol
Cat. No. B12380115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-Pasireotide (diaspartate)
Molecular FormulaC56H111N31O12S
Molecular Weight1442.8 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C56H111N31O12S/c57-21-3-1-12-31(42(90)80-32(13-2-4-22-58)43(91)84-37(18-10-28-78-56(71)72)48(96)87-39(29-100)50(98)99)81-45(93)34(15-7-25-75-53(65)66)83-46(94)35(16-8-26-76-54(67)68)85-49(97)38(19-20-40(60)88)86-47(95)36(17-9-27-77-55(69)70)82-44(92)33(14-6-24-74-52(63)64)79-41(89)30(59)11-5-23-73-51(61)62/h30-39,100H,1-29,57-59H2,(H2,60,88)(H,79,89)(H,80,90)(H,81,93)(H,82,92)(H,83,94)(H,84,91)(H,85,97)(H,86,95)(H,87,96)(H,98,99)(H4,61,62,73)(H4,63,64,74)(H4,65,66,75)(H4,67,68,76)(H4,69,70,77)(H4,71,72,78)/t30-,31-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1
InChIKeyBWRBLZSFMAOVPV-GFGZGKCBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-Pasireotide (diaspartate) for SSTR5-Focused Research: Procurement Rationale


(2R)-Pasireotide (diaspartate), also known as (2R)-SOM230 diaspartate (CAS 820232-50-6), is the pharmaceutically active diaspartate salt of the second-generation, multi-receptor-targeted somatostatin analog pasireotide. It is a stable, injectable cyclohexapeptide that binds with high affinity to four of the five human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, and SSTR5), with a binding profile distinct from endogenous somatostatin and first-generation analogs such as octreotide and lanreotide [1]. The specific (2R) stereochemistry at the phenylglycyl residue defines the pharmacologically active form approved as SIGNIFOR for the treatment of Cushing's disease, distinguishing it from other isomers that may be present as impurities [2].

Why Generic 'Pasireotide' Substitution Risks Experimental Inconsistency: Isomeric Purity and Salt Form Matter


Substituting (2R)-pasireotide (diaspartate) with generic 'pasireotide' or other salt forms without confirming isomeric identity and salt stoichiometry can introduce uncontrolled variability into research and development. The pharmacopoeial and regulatory standard for the active pharmaceutical ingredient is the specific (2R) diastereomer formulated as the crystalline diaspartate salt, which ensures defined solubility and stability properties [1]. Alternative stereoisomers, such as the (2S)-phenylglycyl epimer, have undefined pharmacological activity and are considered related substances or impurities, potentially confounding receptor binding, functional assays, and in vivo pharmacokinetic data . Using a non-diaspartate salt form (e.g., acetate or pamoate) can alter apparent potency due to differences in peptide content, solubility, and hygroscopicity, jeopardizing the reproducibility of dose-response studies and cross-study comparisons . For procurement intended for rigorous scientific or industrial application, specifying the exact (2R)-pasireotide (diaspartate) form is essential to maintain chromatographic identity, biological equivalence, and compliance with published characterization data.

Quantitative Differentiation Evidence for (2R)-Pasireotide (diaspartate) vs. Somatostatin Analogs


SSTR5 Binding Affinity: 40- to 158-Fold Superiority Over First-Generation Analogs

(2R)-Pasireotide (diaspartate) demonstrates a dramatically higher binding affinity for human SSTR5 compared to the first-generation somatostatin receptor ligands (SRLs) octreotide and lanreotide. In head-to-head competitive radioligand binding assays using CHO-K1 cells expressing human recombinant receptors, pasireotide exhibits an IC50 of 0.16 nM at SSTR5, whereas octreotide exhibits IC50 values in the range of 5.6–32 nM, representing a 35- to 200-fold higher affinity for SSTR5 [1]. A separate authoritative source reports a 40-fold higher affinity and a 158-fold higher functional activity at SSTR5 for pasireotide compared to octreotide [2]. For SSTR1, pasireotide's IC50 of 9.3 nM contrasts with octreotide's IC50 >1000 nM (>107-fold difference), and for SSTR3, the IC50 values are 1.5 nM versus 4.4–34.5 nM (~3- to 23-fold difference) [1].

Somatostatin Receptor Binding SSTR5 Affinity Radioligand Competition Second-Generation SRL

In Vivo IGF-I Suppression: 75% vs. 28% Reduction Demonstrating Superior Efficacy Over Octreotide

In a chronic rat infusion model, (2R)-pasireotide (diaspartate) (SOM230) produced a 75% reduction in plasma IGF-I levels from placebo-treated controls after 126 days of continuous subcutaneous infusion at 10 μg/kg/h. Under identical experimental conditions, octreotide (SMS 201–995) achieved only a 28% reduction in plasma IGF-I levels, demonstrating a 2.7-fold greater in vivo efficacy for pasireotide in suppressing the GH/IGF-I axis [1]. This superiority was achieved without significant effects on plasma glucose levels, indicating a more selective antisecretory profile.

In Vivo Pharmacodynamics IGF-I Suppression Growth Hormone Axis Acromegaly Model

Functional Selectivity: Partial Agonism at SSTR2 vs. Full Agonism at SSTR5

Functional assays reveal that (2R)-pasireotide (diaspartate) acts as a partial agonist at SSTR2 receptors while functioning as a full agonist at SSTR3 and SSTR5. In a transplantable phosphorylation probe-based GPCR activation assay, pasireotide activated sst3 and sst5 receptors robustly but exhibited only partial agonism at the sst2 receptor. In contrast, octreotide exhibited potent full agonism at sst2 but produced very little sst5 receptor activation [1]. This differential functional selectivity profile at the level of receptor activation—not just binding—is attributable to the specific molecular interactions of the (2R)-configured phenylglycyl residue within the receptor orthosteric pocket as resolved by cryo-EM structural analysis [2].

Functional Selectivity SSTR2 Partial Agonism SSTR5 Agonism Bias Signaling

Distinct Receptor Internalization and Trafficking Profile vs. Octreotide

The (2R)-pasireotide (diaspartate) form modulates somatostatin receptor trafficking in a manner clearly distinct from octreotide. While somatostatin and octreotide stimulate complete phosphorylation of a cluster of four threonine residues within the cytoplasmic (353)TTETQRT(359) motif of sst2A, pasireotide produces a distinct phosphorylation pattern. This differential phosphorylation correlates with divergent receptor internalization and recycling kinetics, providing a mechanistic basis for sustained responsiveness during long-term administration of pasireotide compared to the more rapid desensitization observed with octreotide [1].

Receptor Trafficking Internalization Desensitization SSTR2 Recycling

Optimal Application Scenarios for (2R)-Pasireotide (diaspartate) Based on Evidence


Cushing's Disease and ACTH-Secreting Pituitary Adenoma Research

The high SSTR5 binding affinity (IC50 0.16 nM) and full SSTR5 agonism of (2R)-pasireotide (diaspartate) make it the only somatostatin analog capable of effectively targeting the SSTR5-overexpressing corticotroph adenomas characteristic of Cushing's disease [1]. Unlike octreotide, which has minimal SSTR5 activity, (2R)-pasireotide directly inhibits ACTH secretion at clinically achievable concentrations, making it the standard-of-care reference compound for all preclinical models of ACTH-dependent hypercortisolism and for screening next-generation SSTR5-selective agents [2].

Long-Term In Vivo Studies of the GH/IGF-I Axis

For chronic infusion studies exceeding 4 months, (2R)-pasireotide (diaspartate) provides a 2.7-fold greater sustained suppression of plasma IGF-I compared to octreotide at equivalent doses, without causing significant hyperglycemia at efficacious doses [1]. Its distinct receptor trafficking profile, which mitigates agonist-induced desensitization, further supports sustained target engagement over extended experimental timelines [3]. This makes it the superior choice for rodent and primate models investigating chronic somatostatin receptor modulation in acromegaly and related growth disorders.

Structure-Activity Relationship (SAR) and Cryo-EM Structural Biology of SSTR5

The defined (2R) stereochemistry at the phenylglycyl residue is critical for the ligand-receptor molecular interactions that drive SSTR5 selectivity, as revealed by cryo-EM structures of the SSTR5-Gi complex bound to pasireotide [1]. Researchers engaged in structural biology, computational docking, or analog design must use the exact (2R)-configured diaspartate salt to ensure that the pharmacophoric elements (Tyr(Bzl)/DTrp interactions) accurately recapitulate the binding mode observed in published high-resolution structures. Use of undefined isomer mixtures or incorrect salt forms will introduce steric and electrostatic artifacts that invalidate computational models and crystallization trials.

Biased Signaling and GPCR Trafficking Assays

(2R)-Pasireotide (diaspartate) is an essential tool compound for dissecting ligand-specific signaling bias at somatostatin receptors. Its partial SSTR2 agonism combined with full SSTR5 agonism provides a unique pharmacological fingerprint for calibrating pathway-selective assays (e.g., G protein activation vs. β-arrestin recruitment) [1]. The compound's divergent effects on receptor phosphorylation and internalization kinetics, relative to octreotide and native somatostatin, establish it as a critical reference control in studies of sustained GPCR signaling, desensitization, and receptor recycling [2].

Technical Documentation Hub

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